
Methyl 6-(aminomethyl)-5-bromopicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, an aminomethyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridinecarboxylate followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. Catalysts and solvents are also carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of various substituted pyridinecarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 6-(aminomethyl)-2-pyridinecarboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 5-bromo-2-pyridinecarboxylate: Lacks the aminomethyl group, which may reduce its potential for hydrogen bonding and biological interactions.
Methyl 6-(aminomethyl)-5-chloro-2-pyridinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Uniqueness: Methyl 6-(aminomethyl)-5-bromo-2-pyridinecarboxylate is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
methyl 6-(aminomethyl)-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,4,10H2,1H3 |
Clé InChI |
BEKRASAQYJIEFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C(C=C1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)

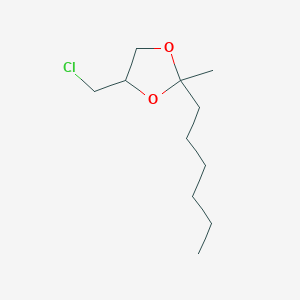
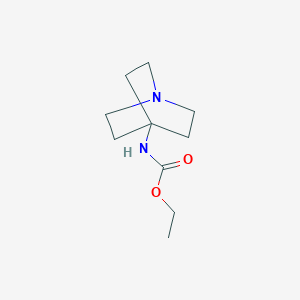
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

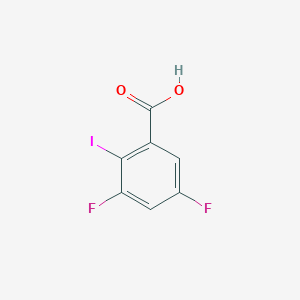
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
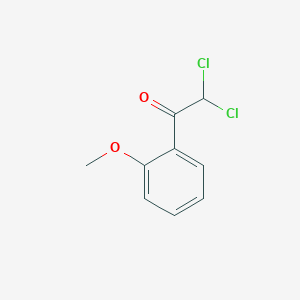
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)
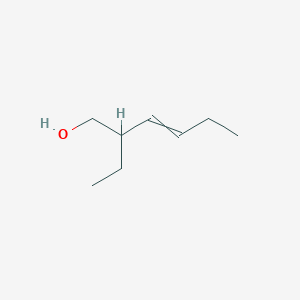
![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
